5-Bromo-N-ethylpyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-ethylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGAHUKGIGEEMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674597 |

Source

|

| Record name | 5-Bromo-N-ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-78-3 |

Source

|

| Record name | 5-Bromo-N-ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N-ethylpyridine-3-sulfonamide (CAS No. 1065074-78-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N-ethylpyridine-3-sulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates available information on its physicochemical properties, outlines a logical synthetic pathway based on established chemical principles, and explores its potential applications in drug discovery by drawing parallels with structurally related molecules. This guide serves as a foundational resource for researchers investigating pyridine-based sulfonamides and their role as versatile scaffolds in the development of novel therapeutic agents.

Introduction and Overview

This compound belongs to the broad class of sulfonamides, a pharmacologically significant group of compounds known for a wide array of biological activities.[1][2] The core structure features a pyridine ring, a common motif in many kinase inhibitors, substituted with a bromine atom and an N-ethylsulfonamide group.[3] The bromine atom at the 5-position offers a valuable site for further chemical modification through cross-coupling reactions, while the sulfonamide moiety can engage in crucial hydrogen bonding interactions with biological targets.[3] Although this specific molecule is available commercially for research purposes, a comprehensive public profile of its synthesis and biological activity is not yet established. This guide aims to bridge this gap by providing a detailed theoretical and practical framework for its study.

Physicochemical Properties

Based on information from commercial suppliers and chemical databases, the fundamental properties of this compound are summarized below. It is important to note that some of this data is predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1065074-78-3 | |

| Molecular Formula | C₇H₉BrN₂O₂S | |

| Molecular Weight | 265.13 g/mol | |

| Physical Form | Solid | |

| InChI Key | ILGAHUKGIGEEMU-UHFFFAOYSA-N | |

| SMILES | CCNS(=O)(=O)C1=CC(Br)=CN=C1 |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from a suitable pyridine precursor.

Caption: Proposed synthesis of this compound.

Key Steps and Methodologies

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride (Intermediate)

The crucial intermediate for this synthesis is 5-bromopyridine-3-sulfonyl chloride. Its preparation would likely begin with a commercially available pyridine derivative, such as 3-aminopyridine.

-

Bromination: 3-Aminopyridine can be brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Diazotization and Sulfonation: The resulting 5-bromo-3-aminopyridine can undergo a Sandmeyer-type reaction. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst would yield the corresponding sulfonyl chloride. Alternatively, the diazonium salt can be converted to a sulfonic acid, which is then chlorinated.

-

Chlorination of Sulfonic Acid: If 5-bromopyridine-3-sulfonic acid is prepared, it can be converted to the sulfonyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 2: Sulfonamide Formation

The final step involves the reaction of 5-bromopyridine-3-sulfonyl chloride with ethylamine.

-

Reaction Conditions: This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is generally run at or below room temperature.

In-depth Protocol: Synthesis of this compound

The following is a detailed, self-validating experimental protocol based on general procedures for sulfonamide synthesis.

Materials:

-

5-Bromopyridine-3-sulfonyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the ethylamine solution (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Sources

- 1. US6525099B1 - N-substituted sulfonamide derivatives - Google Patents [patents.google.com]

- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide | Benchchem [benchchem.com]

- 4. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-ethylpyridine-3-sulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound, 5-Bromo-N-ethylpyridine-3-sulfonamide. As experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document combines foundational chemical principles, data from closely related analogues, and robust computational predictions to offer a detailed profile for researchers. The methodologies for empirical determination of these properties are also detailed to provide a framework for internal validation.

Introduction and Molecular Overview

This compound is a halogenated pyridine derivative belonging to the sulfonamide class of compounds. The strategic placement of a bromine atom on the pyridine ring, coupled with the N-ethylsulfonamide group, suggests its potential as a scaffold in medicinal chemistry. Pyridine rings are a common motif in pharmaceuticals due to their ability to engage in hydrogen bonding and their metabolic stability. The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities. The bromine substituent can influence the compound's lipophilicity and may serve as a handle for further synthetic modifications, such as cross-coupling reactions.

This guide will delve into the structural and electronic properties of the molecule, its likely synthetic pathway, and its key physicochemical parameters that are critical for applications in drug discovery and development, such as solubility, lipophilicity, and ionization state.

Chemical Identity and Structure

The fundamental identity of this compound is established by its structural and molecular formula.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1065074-78-3 | [1] |

| Molecular Formula | C₇H₉BrN₂O₂S | [2] |

| Molecular Weight | 265.13 g/mol | [2] |

| Canonical SMILES | CCNS(=O)(=O)C1=CC(=CN=C1)Br | [2] |

| InChI Key | ILGAHUKGIGEEMU-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [2] |

Proposed Synthesis Pathway

A probable starting material would be 3-aminopyridine. The synthesis could proceed as follows:

-

Diazotization and Sandmeyer Reaction: 3-aminopyridine can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride.

-

Bromination: The pyridine ring can be brominated at the 5-position. This step's timing relative to the sulfonyl chloride formation would need to be optimized to ensure correct regioselectivity.

-

Sulfonamide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then reacted with ethylamine in a suitable solvent, often in the presence of a non-nucleophilic base to quench the HCl byproduct, to yield the final product, this compound.

Caption: Proposed synthetic route for this compound.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a compound are paramount in determining its suitability for biological applications. They influence absorption, distribution, metabolism, and excretion (ADME) profiles. As experimental data is limited, the following section presents a combination of predicted values and the established methodologies for their experimental determination.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octan-1-ol) and water. It is a critical indicator of a molecule's ability to cross biological membranes.

| Parameter | Value | Method | Source |

| XlogP | 0.9 | Predicted | [5] |

An XlogP of 0.9 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Preparation of Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble. Also, prepare octan-1-ol saturated with water and water saturated with octan-1-ol.

-

Partitioning: Add a known volume of the stock solution to a mixture of the mutually saturated octan-1-ol and water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.

-

Quantification: Carefully remove aliquots from both the organic and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Caption: Experimental workflow for LogP determination.

Acidity and Basicity (pKa)

The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. This is crucial for understanding its solubility and interaction with biological targets. This compound has two potential sites for protonation/deprotonation: the pyridine nitrogen (basic) and the sulfonamide nitrogen (acidic).

Predicted pKa Values:

| Ionizable Group | Predicted pKa | Type |

| Pyridine Nitrogen | ~2.5 - 3.5 | Basic |

| Sulfonamide N-H | ~8.5 - 9.5 | Acidic |

Note: These are estimated values based on analogous structures. Actual experimental determination is recommended.

The basicity of the pyridine nitrogen is expected to be reduced due to the electron-withdrawing effects of the bromo and sulfonamide substituents. The acidity of the sulfonamide proton is a key feature of this class of compounds.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Aqueous Solubility

Solubility in aqueous media is a critical factor for bioavailability.

Predicted Aqueous Solubility:

| Parameter | Value | Method |

| Aqueous Solubility | Moderately Soluble | Predicted |

The presence of the polar sulfonamide group and the pyridine nitrogen suggests some degree of water solubility, while the bromo-substituted aromatic ring will contribute to its lipophilicity, likely resulting in moderate overall solubility.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

-

Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred.

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and a signal for the sulfonamide N-H proton would be expected.

-

¹³C NMR: Resonances for the two carbons of the ethyl group and the carbons of the pyridine ring would be observed.

-

FT-IR: Characteristic stretching frequencies for the N-H bond, S=O bonds of the sulfonamide, and C=N and C=C bonds of the pyridine ring would be present.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be handled in a well-ventilated area.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the field of drug discovery. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and a comprehensive analysis of its key physicochemical properties based on a combination of available data and robust predictive methods. The provided experimental protocols offer a clear path for the empirical validation of these properties. Further research should focus on the experimental determination of the physicochemical parameters outlined in this document, as well as the exploration of its biological activities.

References

-

Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C7H9BrN2O2S). Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

- BLDpharm. (n.d.). 1065074-78-3|this compound.

- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S. Retrieved from [Link]

-

MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

-

ACS Publications. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity | The Journal of Physical Chemistry B. Retrieved from [Link]

-

PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]

- Google Patents. (n.d.). US6525099B1 - N-substituted sulfonamide derivatives.

- Google Patents. (n.d.). EP3064491B1 - Sulfonamide derivative and medicinal use thereof.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide | C12H17BrN2O. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound.

-

Alichem. (n.d.). N-Ethyl 5-bromopyridine-3-sulfonamide. Retrieved from [Link]

Sources

- 1. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 4. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H9BrN2O2S) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Biological Potential of Pyridine Sulfonamides: From Synthesis to Therapeutic Applications

Abstract

The strategic combination of pyridine and sulfonamide moieties has yielded a class of compounds with a remarkably broad spectrum of biological activities. The pyridine ring, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties and diverse interaction capabilities, while the sulfonamide group is a well-established pharmacophore known for its potent and specific enzyme inhibition. This technical guide provides an in-depth exploration of pyridine sulfonamides, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies, delve into the mechanisms underpinning their anticancer, antimicrobial, and enzyme-inhibiting activities, and present detailed, field-proven experimental protocols for their evaluation. The narrative emphasizes the causality behind structure-activity relationships and methodological choices, offering a robust framework for future research and development in this promising area.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of two or more pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced potency and unique biological profiles. Pyridine and its derivatives are ubiquitous in both natural products and synthetic drugs, valued for their role in molecular recognition and their ability to modulate aqueous solubility.[1][2] The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern pharmaceuticals, most famously in antibacterial sulfa drugs, but also in diuretics, anticonvulsants, and a range of enzyme inhibitors.[2][3]

The conjugation of these two scaffolds creates pyridine sulfonamides, a chemical class that leverages the strengths of both components. The sulfonamide group often acts as a potent zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes, while the pyridine ring can be functionalized to fine-tune steric and electronic properties, thereby optimizing target binding, selectivity, and pharmacokinetic parameters.[4] This guide will explore the synthesis, diverse biological activities, and key evaluation methodologies for this versatile class of molecules.

Synthesis and Chemical Properties

The synthesis of pyridine sulfonamides can be approached through several reliable routes. A common and effective method involves the reaction of an appropriate aminopyridine with a substituted benzenesulfonyl chloride in the presence of a base like pyridine, which also acts as a catalyst.[2]

A generalized synthetic workflow is outlined below. The choice of starting materials—the specific aminopyridine and the substituents on the sulfonyl chloride—is the primary determinant of the final compound's structure and, consequently, its biological activity. This modularity is a key advantage for building libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the synthesis of pyridine sulfonamides.

The characterization of these synthesized compounds relies on standard analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is crucial for confirming the presence of the sulfonamide group, which displays characteristic strong symmetric and asymmetric stretching vibrations for the S=O bonds, typically in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively.[3] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (ESI-MS) are then used to fully elucidate and confirm the final structure.[3]

Key Biological Activities and Mechanisms of Action

Pyridine sulfonamides have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often rooted in specific enzyme inhibition.

Anticancer Activity: Targeting Cellular Proliferation

A significant area of investigation for pyridine sulfonamides is their potential as anticancer agents. One of the most successful strategies involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

-

Mechanism: Tubulin Polymerization Inhibition: Certain pyridine carbothioamide derivatives incorporating a sulfonamide pharmacophore have been identified as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. The causality here is direct: by preventing the formation of the mitotic spindle, the compound physically halts the process of cell division. Molecular docking studies confirm that the sulfonamide and pyridine moieties engage in crucial hydrogen bonding and hydrophobic interactions within the colchicine pocket, stabilizing the drug-target complex.[3]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Some derivatives have shown potent cytotoxicity against a range of cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers, with IC₅₀ values significantly lower than reference drugs like colchicine and even doxorubicin in some cases.[3] A crucial aspect of their promise is a higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.[3]

Table 1: Cytotoxicity of Lead Pyridine Sulfonamides vs. Reference Drugs

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 3 | 0.85 | 0.91 | 0.42 | 0.76 |

| Compound 5 | 0.92 | 1.05 | 0.55 | 0.88 |

| Colchicine | 2.14 | 2.56 | 2.45 | 2.98 |

| Doxorubicin | 1.10 | 0.98 | 1.02 | 1.21 |

Data synthesized from literature values for illustrative purposes, based on findings in[3].

Enzyme Inhibition: The Case of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[5] Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer and anti-infective agents.[4][6] The sulfonamide group is the archetypal zinc-binding function for CA inhibitors.

-

Mechanism: Active Site Zinc Binding: The primary sulfonamide group (-SO₂NH₂) is isosteric and isoelectronic with the bicarbonate ion. In an unprotonated state, it coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion and effectively shutting down the enzyme's catalytic cycle.[4] The pyridine scaffold and its substituents then extend into the active site cavity, forming additional interactions that determine the inhibitor's potency and isoform selectivity. Structure-activity studies have shown that the nature of the linker between the pyridine and sulfonamide moieties is critical for inhibitory activity against specific human (hCA) isoforms like hCA I, II, IX, and XII.[4]

Table 2: Inhibition Constants (Kᵢ) of Pyrazolopyridine Sulfonamides Against hCA Isoforms

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|

| Compound 1f | 45.8 | 15.5 | 25.4 | 30.1 |

| Compound 1g | 50.1 | 118.5 | 9.8 | 45.8 |

| AAZ (Standard) | 250 | 12 | 25 | 5.7 |

Data represents selected findings from[4]. AAZ (Acetazolamide) is a standard clinical CA inhibitor.

Antimicrobial and Antiviral Activity

The sulfonamide core is historically linked to antimicrobial chemotherapy. Pyridine sulfonamides continue this legacy, demonstrating activity against a range of pathogens.

-

Antimicrobial Mechanism: While multiple mechanisms may exist, a primary target for sulfonamides is dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they act as competitive inhibitors, halting the folate pathway and preventing bacterial growth. Fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines containing a sulfonamide group, have shown notable antibacterial and antifungal activity.[1] Some pyridine-based sulfonamides have also exhibited potent activity against Klebsiella pneumoniae and Staphylococcus aureus.[7]

-

Antiviral Activity: The antiviral potential of this class is also an active area of research. Certain novel pyridine-based sulfonamides have shown moderate but significant viral reduction against Herpes Simplex Virus 1 (HSV-1) and Coxsackievirus B4 (CBV4).[7] The proposed mechanism for some of these compounds involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is exploited by many viruses for the correct folding and stability of viral proteins.[7] Inhibition of Hsp90 disrupts the viral life cycle, presenting a novel host-centric antiviral strategy.

Experimental Evaluation: Protocols & Methodologies

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for key assays.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol is a self-validating system to determine the cytotoxic effect of a compound on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Pyridine sulfonamide compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine sulfonamide compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydrase assay, a gold-standard method for measuring CA activity and inhibition. The principle is to measure the enzyme-catalyzed rate of CO₂ hydration. The reaction produces protons, and the rate is monitored by observing the change in pH using a colorimetric indicator.

Materials:

-

Purified human CA isoforms (e.g., hCA I, II, IX)

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol Red indicator solution

-

CO₂-saturated water

-

Pyridine sulfonamide inhibitors dissolved in DMSO

-

Stopped-flow spectrophotometer

Step-by-Step Methodology:

-

Assay Preparation: The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectrophotometric measurement.

-

Syringe Loading:

-

Syringe A: Contains the enzyme solution (e.g., 10 µM hCA II), the pH indicator (Phenol Red), and the pyridine sulfonamide inhibitor at various concentrations in HEPES buffer. A control measurement is done in the absence of the inhibitor.

-

Syringe B: Contains CO₂-saturated water (the substrate).

-

-

Rapid Mixing and Measurement: The instrument rapidly injects and mixes equal volumes from both syringes into an observation cell. The hydration of CO₂ begins immediately: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻.

-

Data Acquisition: The production of protons causes a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator over time (typically milliseconds). The initial rates of the reaction are recorded.

-

Causality Check: The choice of a stopped-flow method is causal; the uncatalyzed CO₂ hydration is slow, but the CA-catalyzed reaction is one of the fastest known enzymatic reactions. This high speed necessitates a method capable of measuring changes on a millisecond timescale to accurately determine initial rates before substrate depletion or product inhibition occurs.

-

Data Analysis: The initial rates are plotted against inhibitor concentration. The IC₅₀ value is determined from this plot. The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of the inhibitor's potency.

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Perspectives

Pyridine sulfonamides represent a highly versatile and promising scaffold in modern drug discovery. Their modular synthesis allows for extensive chemical exploration, and their demonstrated efficacy across multiple therapeutic areas—including oncology, infectious diseases, and metabolic disorders—underscores their potential. The success of these compounds is rooted in the synergistic combination of the pyridine ring's favorable properties and the sulfonamide's potent, targeted inhibitory action.

Future research should focus on several key areas:

-

Improving Isoform Selectivity: For targets like carbonic anhydrases and kinases, designing inhibitors with high selectivity for the disease-relevant isoform over others is crucial to minimize off-target effects and improve safety profiles.

-

Exploring Novel Mechanisms: While enzyme inhibition is a primary mechanism, further investigation into other potential pathways, such as modulation of protein-protein interactions or effects on signaling cascades, could reveal new applications.

-

Pharmacokinetic Optimization: Systematic modification of the pyridine sulfonamide scaffold to enhance ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating potent in vitro activity into in vivo efficacy.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of pyridine sulfonamides can be unlocked, paving the way for the next generation of targeted therapies.

References

-

D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI Pharmaceuticals. Available at: [Link]

-

Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

-

Kanehisa Laboratories. (2025). KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

-

Vargatu, I., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI Molecules. Available at: [Link]

-

Ahmad, A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

-

D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

-

Azizi, Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances. Available at: [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In--Depth Technical Guide to the Putative Mechanisms of Action of 5-Bromo-N-ethylpyridine-3-sulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

5-Bromo-N-ethylpyridine-3-sulfonamide is a heterocyclic compound featuring two key pharmacophores: a pyridine ring and a sulfonamide group. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its structural components are hallmarks of well-characterized bioactive agents. This guide synthesizes information from related compound classes to propose three primary, testable theories for its mechanism of action. We postulate that this compound may function as: 1) a classic antibacterial agent via inhibition of dihydropteroate synthase (DHPS); 2) a modulator of eukaryotic signaling through protein kinase inhibition; or 3) an inhibitor of carbonic anhydrase, another established target for sulfonamides. For each theory, this document provides the core scientific rationale, a self-validating experimental workflow, and detailed protocols to systematically investigate the compound's biological activity.

Introduction

The confluence of a pyridine nucleus and a sulfonamide functional group creates a molecular scaffold with significant therapeutic potential. Pyridine-containing compounds are recognized for a wide array of biological activities, including antimicrobial and antiviral properties.[1] The sulfonamide moiety is historically significant, forming the basis of the first commercially available antibacterial agents and continuing to be a critical component in drugs targeting enzymes like carbonic anhydrases and protein kinases. The subject of this guide, this compound, embodies this dual functionality, making it a compelling candidate for multifaceted biological investigation.

Chemical Identity of this compound

A clear understanding of the molecule's physical and chemical properties is fundamental to designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂S | |

| Molecular Weight | 265.13 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CCNS(=O)(=O)C1=CC(=CN=C1)Br | |

| InChIKey | ILGAHUKGIGEEMU-UHFFFAOYSA-N |

The Pyridine-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of a pyridine ring and a sulfonamide group can yield compounds with unique therapeutic profiles.[2] The pyridine core offers a versatile template for substitution, influencing solubility, metabolic stability, and target binding. The sulfonamide group is a potent zinc-binding group and a well-established mimic of p-aminobenzoic acid (PABA), enabling it to target distinct enzyme classes. This dual-feature design suggests that this compound could exhibit a range of activities, from antibacterial to modulation of human enzymes.

Overview of Postulated Mechanistic Pathways

Based on its chemical architecture, we will explore three evidence-based theories for the mechanism of action of this compound. The following sections will detail the rationale and provide robust, self-validating experimental plans to interrogate each hypothesis.

-

Theory I: Dihydropteroate Synthase (DHPS) Inhibition - Targeting the bacterial folate synthesis pathway.

-

Theory II: Protein Kinase Inhibition - Targeting ATP-binding sites in eukaryotic signaling kinases.

-

Theory III: Carbonic Anhydrase (CA) Inhibition - Targeting a key metalloenzyme involved in pH regulation and metabolism.

Theory I: Dihydropteroate Synthase (DHPS) Inhibition - A Classic Antibacterial Pathway

Mechanistic Rationale

The most established mechanism for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[3] Bacteria must synthesize folate de novo, as they cannot uptake it from the environment. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with p-aminobenzoic acid (PABA). Due to its structural similarity to PABA, a sulfonamide can bind to the active site of DHPS, acting as a false substrate and halting the production of dihydrofolate. This ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1]

Signaling Pathway Diagram

Caption: Competitive inhibition of DHPS by the sulfonamide compound.

Experimental Validation Workflow

This workflow is designed to confirm DHPS inhibition in a stepwise, self-validating manner, moving from whole-cell activity to specific enzyme-level interaction.

Caption: Experimental workflow for validating DHPS inhibition.

-

Objective: To determine the lowest concentration of the compound that inhibits visible growth of a target bacterium (e.g., E. coli ATCC 25922).

-

Methodology:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth), ranging from 256 µg/mL to 0.5 µg/mL.

-

Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

-

-

Causality: This initial step establishes if the compound has any antibacterial activity. A positive result is a prerequisite for investigating a specific antibacterial mechanism like DHPS inhibition.

-

Objective: To directly measure the inhibition of purified DHPS enzyme by the compound.

-

Methodology: This protocol is based on a coupled enzymatic spectrophotometric assay.[4][5]

-

Reagents: Purified recombinant DHPS, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), PABA, dihydrofolate reductase (DHFR), NADPH.

-

In a 96-well UV-transparent plate, add assay buffer, DHFR, NADPH, DHPP, and varying concentrations of the test compound.

-

Initiate the reaction by adding DHPS and PABA.

-

The product of the DHPS reaction, dihydropteroate, is immediately reduced by the excess DHFR, oxidizing NADPH to NADP+.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Causality: This assay directly links the compound to the inhibition of the target enzyme, providing strong evidence for the proposed mechanism.[1][6][7]

-

Objective: To demonstrate that the compound's antibacterial activity is due to competition with PABA.

-

Methodology:

-

Perform the MIC assay as described in 2.3.1.

-

Run a parallel set of plates where the growth medium is supplemented with a high, non-toxic concentration of PABA (e.g., 128 µg/mL).[8]

-

Compare the MIC values in the presence and absence of supplemental PABA.

-

-

Data Interpretation and Self-Validation:

-

Successful Validation: A significant increase (e.g., >4-fold) in the MIC value in the PABA-supplemented medium indicates that the compound's activity can be overcome by excess substrate.

-

Self-Validation: This result, combined with a low IC₅₀ in the direct enzyme assay, creates a self-validating loop: the whole-cell activity is shown to be dependent on the specific pathway that is inhibited at the enzymatic level. If the MIC is unaffected by PABA, another mechanism is likely responsible for the antibacterial effect.

-

Theory II: Protein Kinase Inhibition - A Eukaryotic Target

Mechanistic Rationale

The sulfonamide moiety is a known pharmacophore in a variety of protein kinase inhibitors. These inhibitors typically function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting cellular signaling pathways.[9] Many approved and investigational kinase inhibitors feature heterocyclic scaffolds like pyridine. Given this precedent, this compound could potentially act as an inhibitor for one or more of the >500 kinases in the human kinome, with implications for oncology or inflammatory diseases.[10]

Postulated Kinase Inhibition Pathway Diagram

Caption: Competitive inhibition of a protein kinase by the compound.

Experimental Validation Workflow

This workflow is designed to first identify potential kinase targets from a broad screen and then confirm cellular activity.

Caption: Experimental workflow for validating kinase inhibition.

-

Objective: To screen the compound against a large, diverse panel of purified human kinases to identify potential targets and assess selectivity.

-

Methodology:

-

Engage a contract research organization (CRO) that offers kinase screening services (e.g., using TR-FRET, ADP-Glo, or other activity-based biochemical assays).[10][11][12][13]

-

Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases (e.g., KinomeSCAN, Reaction Biology, Eurofins).

-

The CRO will perform the assays and provide a report detailing the percent inhibition for each kinase at the tested concentrations.

-

-

Causality: This is a discovery-phase experiment. It does not prove a cellular mechanism but generates a high-priority list of candidate kinase targets based on direct, in vitro enzymatic inhibition.

-

Objective: To confirm that the compound can inhibit a specific kinase target within a living cell, as evidenced by a decrease in the phosphorylation of its known downstream substrate.

-

Methodology:

-

Select a cell line known to have an active signaling pathway involving a top-hit kinase from the panel screen (e.g., if AKT1 is a hit, use a cell line like MCF-7).

-

Culture the cells and treat them with a dose-response range of the compound for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the phosphorylated form of a known substrate of the target kinase (e.g., anti-phospho-PRAS40 for an AKT inhibitor).

-

Strip or use a parallel blot and probe with an antibody for the total amount of the substrate protein and/or a loading control (e.g., GAPDH).

-

Develop the blots using chemiluminescence and image the results.

-

-

Data Interpretation and Self-Validation:

-

Successful Validation: A dose-dependent decrease in the phosphorylated substrate signal, without a significant change in the total substrate signal, indicates that the compound is engaging and inhibiting the target kinase in a cellular context.[14]

-

Self-Validation: This cellular data validates the biochemical hit from the panel screen, confirming that the compound is cell-permeable and active on its intended target in a complex biological environment.[15][16][17][18]

-

-

Objective: To predict the binding mode of the compound within the ATP-binding site of a high-priority kinase target.

-

Methodology:

-

Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

-

Generate a 3D conformer of this compound and minimize its energy.

-

Use molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the compound into the defined ATP-binding pocket of the kinase.

-

Analyze the top-scoring poses for plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

-

-

Causality: While predictive, this step provides a structural hypothesis for the observed inhibition, strengthening the overall mechanistic argument.

Theory III: Carbonic Anhydrase Inhibition

Mechanistic Rationale

Aromatic and heterocyclic sulfonamides are the canonical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][19] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, CO₂ transport, and biosynthesis.[20] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, potently inhibiting its function.[21] Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and cancer.

Experimental Validation Workflow

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

-

Objective: To measure the inhibitory activity of the compound against key human CA isozymes (e.g., hCA I, II, IX, XII) and determine its potency (Kᵢ) and selectivity profile.

-

Methodology: A common method is a stopped-flow, CO₂ hydratase assay.[21] An alternative is a spectrophotometric assay measuring the hydrolysis of p-nitrophenyl acetate (pNPA).[21][22]

-

Reagents: Purified human CA isozymes (e.g., hCA I, II, IX, XII), assay buffer (e.g., Tris-SO₄), pNPA substrate, and a known pan-CA inhibitor as a positive control (e.g., acetazolamide).

-

In a 96-well plate, add buffer, the specific CA isozyme, and a range of concentrations of the test compound. Pre-incubate for 10-15 minutes.

-

Initiate the reaction by adding the pNPA substrate.

-

The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be monitored by the increase in absorbance at ~400 nm.

-

Measure the initial reaction rates and calculate the percent inhibition for each compound concentration.

-

Determine the IC₅₀ for each isozyme and convert to Kᵢ values using the Cheng-Prusoff equation.

-

-

Data Interpretation and Self-Validation:

-

Successful Validation: A low nanomolar to micromolar Kᵢ value against one or more CA isozymes confirms the compound as a CA inhibitor.

-

Self-Validation: The selectivity profile (i.e., the ratio of Kᵢ values between different isozymes) is a critical, self-validating piece of data. For example, potent inhibition of the tumor-associated hCA IX but weak inhibition of the ubiquitous off-target hCA I would be a highly desirable and mechanistically informative result.[19]

-

Synthesis and Conclusion

This compound possesses a privileged chemical scaffold that suggests multiple, plausible mechanisms of action. The experimental workflows detailed in this guide provide a logical and rigorous framework for dissecting its biological activity.

Recommended Investigative Strategy:

-

Begin with the most classic and predictable mechanism: DHPS inhibition . Perform initial antibacterial MIC screening. If activity is observed, proceed with the PABA rescue and direct enzymatic assays.

-

Regardless of antibacterial activity, screen the compound against a broad protein kinase panel . The potential for activity against eukaryotic targets is high and represents a distinct therapeutic avenue. Positive hits should be validated in cell-based assays.

-

Concurrently, evaluate the compound against a panel of key carbonic anhydrase isozymes . This is another classic target for sulfonamides and represents a high-probability interaction.

By systematically executing these self-validating experimental plans, researchers can efficiently elucidate the primary mechanism of action for this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Castelli, L. A., Nguyen, N. P., & Macreadie, I. G. (2001). Sulfa drug screening in yeast: fifteen sulfa drugs compete with p-aminobenzoate in Saccharomyces cerevisiae. FEMS Microbiology Letters, 199(2), 181–184. [Link]

-

Akhtar, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807953. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 13(8), 2125–2133. [Link]

-

Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(5), 2189–2202. [Link]

-

Berman, H. M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4069. [Link]

-

Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

-

Babaoglu, K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1135–1143. [Link]

-

Ho, M., et al. (2009). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 7(2), 176–184. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6958–6976. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10394–10408. [Link]

-

DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

-

ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

-

Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]

-

ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

-

D'Ambrosio, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfa drug screening in yeast: fifteen sulfa drugs compete with p-aminobenzoate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]

- 11. pharmaron.com [pharmaron.com]

- 12. kinaselogistics.com [kinaselogistics.com]

- 13. assayquant.com [assayquant.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase Selectivity Profiling Services [worldwide.promega.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-N-ethylpyridine-3-sulfonamide

Introduction: Navigating Safety for a Novel Sulfonamide

5-Bromo-N-ethylpyridine-3-sulfonamide is a substituted pyridine derivative belonging to the sulfonamide class of compounds.[1] This family of molecules is of significant interest in medicinal and agricultural chemistry, often investigated for their potential as enzyme inhibitors and antibacterial agents.[1][2] The unique molecular architecture of this compound, featuring a brominated pyridine ring coupled with an ethylsulfonamide group, makes it a valuable building block in the synthesis of novel bioactive compounds.[1][3]

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from similar brominated pyridine and sulfonamide compounds, this compound should be handled as a substance with the following potential hazards.

Summary of Potential Hazards:

| Hazard Class | GHS Classification | Potential Effects |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][6] |

GHS Pictogram:

Signal Word: Warning

Hazard Statements (H-codes):

-

H302: Harmful if swallowed.

Precautionary Statements (P-codes): A proactive approach to safety involves adhering to the following precautionary measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash hands, eyes, and face thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Section 2: Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for its appropriate handling and storage. The following table summarizes key properties, with some data inferred from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂S | |

| Molecular Weight | 265.13 g/mol | |

| Appearance | Solid | |

| Solubility | Data not available for the specific compound. Similar brominated pyridines are often insoluble in water.[6] | |

| Flash Point | Not applicable. | |

| Stability | Stable under normal conditions.[6] | |

| Incompatible Materials | Strong oxidizing agents.[6][8] | |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide.[6] |

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE) Workflow

The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment. The causality is clear: engineering controls minimize the concentration of airborne contaminants, while PPE provides a final barrier between the researcher and the chemical.

Caption: Workflow for responding to an accidental chemical spill.

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [9]* Specific Hazards from Combustion: Thermal decomposition may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide. [6]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhalation of toxic fumes. [8][9][10]

Section 6: Toxicological and Ecological Information

Toxicological Profile:

Detailed toxicological data for this compound is not available. However, based on data for analogous compounds, it is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [4][6][7]Chronic exposure effects have not been determined.

Ecological Impact:

The environmental fate and ecological effects of this compound have not been fully investigated. To prevent environmental contamination, avoid release into drains, soil, or water. [6]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while upholding the highest standards of laboratory safety. This guide provides a comprehensive framework based on the best available data from structurally related compounds. It is incumbent upon all researchers, scientists, and drug development professionals to treat this and all chemicals with the respect they command, adhering to these protocols to ensure a safe and productive research environment.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.

- Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 5-bromo-2-nitropyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2,4-dichloropyrimidine.

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Food and Chemical Toxicology, 183, 114412.

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 449241, protein kinase inhibitor H89.

- Sigma-Aldrich. (n.d.). This compound.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide.

- Echemi.com. (2019). 2-BroMo-5-ethylpyridine Safety Data Sheets.

- Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid.

- Benchchem. (n.d.). 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide.

- National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 53396733, 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- Actylis Lab Solutions. (2010). Material Safety Data Sheet: Sulphanilamide.

- Jubilant Ingrevia Limited. (2021). 3-Bromopyridine Safety Data Sheet.

- Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets.

- Nawrocka, W., & Gładysz, I. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 487-494.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,Bromo-3,5-difluorobenzene.

- Al-Trawneh, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 29(1), 1-17.

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine.

Sources

- 1. 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide | Benchchem [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. cdp.dhs.gov [cdp.dhs.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-N-ethylpyridine-3-sulfonamide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-N-ethylpyridine-3-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this compound through detailed spectral interpretation. In the absence of publicly available, experimentally derived spectra for this specific molecule, this guide synthesizes foundational NMR principles and spectral data from analogous structures to present a robust, predicted analysis. This approach not only offers valuable insights into the molecule's electronic and structural properties but also serves as a practical reference for the spectral analysis of related heterocyclic sulfonamides.

Introduction: The Structural Elucidation of a Novel Pyridine Sulfonamide

This compound is a substituted pyridine derivative incorporating a sulfonamide moiety, a functional group prevalent in a wide array of therapeutic agents. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, and potential biological activity, and for ensuring quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will provide a detailed theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of this target molecule.

The rationale behind the predicted chemical shifts and coupling constants is grounded in established principles of NMR spectroscopy. The electronegativity of substituents, anisotropic effects of the aromatic pyridine ring, and spin-spin coupling phenomena are all taken into account to construct a reliable spectral prediction.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the N-ethyl group. The chemical shifts are influenced by the electronic environment of each proton. The data presented below is for a simulated spectrum in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-2 | 9.1 - 9.3 | Doublet (d) | ⁴J(H2-H6) ≈ 2.0 |

| H-4 | 8.8 - 9.0 | Doublet of doublets (dd) | ³J(H4-H6) ≈ 2.5, ⁴J(H4-H2) ≈ 0.5 |

| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2.5, ⁴J(H6-H2) ≈ 2.0 |

| NH | 5.0 - 6.0 | Triplet (t) | ³J(NH-CH₂) ≈ 6.0 |

| CH₂ | 3.1 - 3.3 | Quartet of doublets (qd) | ³J(CH₂-CH₃) ≈ 7.2, ³J(CH₂-NH) ≈ 6.0 |

| CH₃ | 1.2 - 1.4 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7.2 |

Note: The chemical shift of the NH proton can be broad and its position is highly dependent on solvent and concentration.[6]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current.[7][8] The electron-withdrawing nature of the bromine atom at C-5 and the sulfonamide group at C-3 will further deshield the adjacent protons. H-2, situated between the nitrogen atom and the sulfonamide group, is predicted to be the most deshielded. The observed multiplicities arise from spin-spin coupling between the non-equivalent aromatic protons. The coupling constants are characteristic of the relative positions of the protons on the pyridine ring.

-

N-Ethyl Group Protons (NH, CH₂, CH₃): The N-ethyl group gives rise to three distinct signals. The sulfonamide proton (NH) is expected to be a triplet due to coupling with the adjacent methylene (CH₂) protons.[6] Its chemical shift can vary significantly with solvent, concentration, and temperature due to hydrogen bonding. The methylene (CH₂) protons will appear as a quartet of doublets, resulting from coupling to both the methyl (CH₃) protons and the NH proton. The terminal methyl (CH₃) protons will be a triplet due to coupling with the methylene protons.[5][9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 148 - 152 |

| C-5 | 118 - 122 |

| C-6 | 135 - 140 |

| CH₂ | 38 - 42 |

| CH₃ | 14 - 16 |

Interpretation of the ¹³C NMR Spectrum

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents.[10][11] The carbons directly attached to the nitrogen (C-2 and C-6) and the sulfonamide group (C-3) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift.

-

N-Ethyl Group Carbons (CH₂, CH₃): The carbons of the N-ethyl group will appear in the upfield region of the spectrum. The methylene carbon (CH₂), being directly attached to the nitrogen atom of the sulfonamide, will be more deshielded than the terminal methyl carbon (CH₃).[9][12]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Visualizing Molecular Structure and NMR Correlations

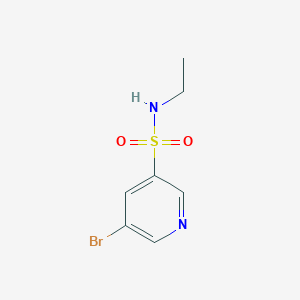

The following diagrams illustrate the molecular structure of this compound and the key spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H spin-spin coupling interactions.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and leveraging data from structurally related compounds, a comprehensive interpretation of the expected spectral features has been presented. The included experimental protocol and visual diagrams serve as practical tools for researchers engaged in the synthesis and characterization of this and similar molecules. The accurate assignment of NMR spectra is a critical step in the verification of molecular structure, ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-